molecular formula C7H16ClNO B2404705 [(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride CAS No. 2361610-48-0

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride

Cat. No.: B2404705
CAS No.: 2361610-48-0
M. Wt: 165.66
InChI Key: PMFNWZGLEHMMMQ-HHQFNNIRSA-N
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Description

[(2S,5R)-5-Methyloxan-2-yl]methanamine hydrochloride is a chiral amine salt featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 5-position and an aminomethyl group at the 2-position. This compound is of interest in medicinal chemistry and catalysis due to its amine functionality and rigid bicyclic framework.

Properties

IUPAC Name

[(2S,5R)-5-methyloxan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(4-8)9-5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFNWZGLEHMMMQ-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361752-31-8
Record name rac-[(2R,5S)-5-methyloxan-2-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the oxane ring through alkylation reactions.

    Amination: The methanamine group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Formation of the Hydrochloride Salt: The final step involves the reaction of [(2S,5R)-5-Methyloxan-2-yl]methanamine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxolane/Oxane Rings

(a) [(2R,5R)-5-Phenyloxolan-2-yl]methanamine Hydrochloride
  • Structure: Oxolane (tetrahydrofuran) ring with phenyl at C5 and aminomethyl at C2.
  • Key Differences :
    • Ring Size : Oxolane (5-membered) vs. oxane (6-membered) in the target compound.
    • Substituents : Phenyl vs. methyl at C3.
    • Stereochemistry : (2R,5R) vs. (2S,5R).
  • The phenyl group enhances lipophilicity, which may affect membrane permeability in biological systems .
(b) [(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine Hydrochloride
  • Structure : Oxolane ring with a 3-cyclopropyl-1,2,4-oxadiazole substituent at C4.
  • Key Differences :
    • Functional Group : Oxadiazole (electron-deficient heterocycle) vs. methyl.
    • Applications : The oxadiazole moiety may confer unique electronic properties, making it suitable for targeting enzymes or receptors requiring π-π interactions .
(c) (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic Acid
  • Structure : Oxane ring with Boc-protected amine at C5 and carboxylic acid at C2.
  • Key Differences :
    • Functionality : Carboxylic acid (ionizable) vs. methanamine hydrochloride.
    • Solubility : Carboxylic acid enhances aqueous solubility, whereas the hydrochloride salt of the target compound balances solubility and crystallinity .

Cyclohexane-Based Analogues

(a) (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride
  • Structure : Cyclohexane ring with isopropyl and methyl substituents, ester-linked to GABA.
  • Key Differences: Ring Type: Cyclohexane vs. oxane.
  • Synthesis : Prepared via Steglich esterification (96% yield), contrasting with transamination routes for oxane derivatives .
(b) [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Hydrochloride
  • Structure : Cyclohexane with methyl and isopropyl groups.
  • Key Differences: Substituents: Branched isopropyl vs. linear methyl.

Quinuclidine Derivatives

(S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine
  • Structure: Bicyclic quinuclidine core with vinyl and quinoline substituents.
  • Key Differences :
    • Rigidity : Quinuclidine’s bicyclic structure imposes greater conformational restriction than oxane.
    • Applications : Used in catalysis (e.g., asymmetric synthesis) due to its chiral environment .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight Purity Method Solubility Notable Features
Target Compound 163.65 (calc.) HPLC (98% purity) Methanol, DMSO Chiral oxane, hydrochloride salt
[(2R,5R)-5-Phenyloxolan-2-yl]methanamine 213.69 NMR, MS Organic solvents Phenyl enhances lipophilicity
(1R,2S,5R)-GABA Ester Hydrochloride 318.85 X-ray diffraction Methanol GABA moiety for bioactivity
Quinuclidine Derivative 399.91 Chiral HPLC DCM, THF Catalytic applications

Biological Activity

[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits several biological activities due to its structural properties, which include an oxane ring and a methanamine group. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_{7}H15_{15}ClN
  • Molecular Weight : 160.65 g/mol
  • CAS Number : 139026481

This compound's unique stereochemistry contributes to its interaction with biological targets, influencing its efficacy and safety profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various cellular processes, leading to diverse biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic pathways .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown its effectiveness against certain bacterial strains, suggesting a role in the development of new antimicrobial agents.

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in various models of neurodegeneration. Preliminary findings suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that at certain concentrations, the compound exhibits low toxicity towards mammalian cells, making it a candidate for further pharmacological development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
[(2R,5S)-5-Methyloxan-2-yl]methanamine;hydrochlorideSimilar stereochemistryVaries significantly in receptor binding affinity
[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride]Different functional groupsExhibits distinct neuroprotective properties
[(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]Similar structural featuresKnown for anti-inflammatory effects

This comparison highlights the specificity of this compound’s action and its potential advantages over other compounds.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study demonstrated that administration of this compound in a rodent model of Alzheimer's disease resulted in reduced amyloid plaque formation and improved cognitive function .
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound showed significant inhibition of bacterial growth against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Cell Viability Assays : In MTT assays conducted on human cell lines, concentrations below 50 µM did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
X-ray diffractionAbsolute stereochemistry determinationSHELXL refinement
¹H/¹³C NMRDiastereomer differentiationCyclopropane NOEs
HRMSMolecular formula confirmationESI-MS for C₇H₁₃ClN

Q. Table 2. Strategies to Address Data Contradictions

IssueResolution MethodReference
Variable bioactivityStandardized assay protocols
Impurity effectsOrthogonal purity analysis (HPLC, NMR)
Species-specific metabolismCross-species microsome assays

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